Dietary Polyunsaturated Fat-Induced Elevation of C24:2n-6 vs. Concomitant Reduction of Nervonic Acid (24:1n-9) in Sphingomyelin
When dogs and swine were fed diets high in polyunsaturated fats (15% corn or cottonseed oil), Δ15,18-tetracosadienoic acid (24:2n-6) increased dramatically in sphingomyelin from blood cells, while nervonic acid (24:1n-9) decreased by approximately 50% compared to control or saturated fat (beef tallow) diets. The increase in 24:2n-6 quantitatively compensated for the loss of nervonic acid, indicating a direct reciprocal regulation [1].
| Evidence Dimension | Percentage of total sphingomyelin fatty acids |
|---|---|
| Target Compound Data | Under polyunsaturated diet: 13% (canine erythrocytes), 20% (canine platelets), 9% (swine erythrocytes). Under control/saturated diet: less than 4%. |
| Comparator Or Baseline | Nervonic acid (24:1n-9): under polyunsaturated diet, roughly equal to 24:2n-6 levels; under control/saturated diet, approximately double the 24:2n-6 values. |
| Quantified Difference | ~50% reduction in nervonic acid; 24:2n-6 increased from <4% to 9-20% of sphingomyelin fatty acids, representing a ≥2.25-fold increase. |
| Conditions | Canine and swine blood cell sphingomyelin; diets containing 15% beef tallow (saturated) vs. 15% corn or cottonseed oil (polyunsaturated); silver nitrate TLC isolation and oxidative cleavage analysis (1978). |
Why This Matters
Demonstrates that 24:2n-6 selectively and quantitatively replaces the major monounsaturated VLCFA nervonic acid in sphingomyelin under dietary polyunsaturated fat intake, making it an irreplaceable biomarker for dietary lipid intervention studies and a specific probe for sphingolipid remodeling.
- [1] Pitas RE, Nelson GJ, Jaffe RM, Mahley RW. Δ15,18-Tetracosadienoic acid content of sphingolipids from platelets and erythrocytes of animals fed diets high in saturated or polyunsaturated fats. Lipids. 1978;13(8):551-556. doi:10.1007/BF02533594 View Source
